molecular formula C8H15NO4 B1474536 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid CAS No. 1694997-94-8

2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid

Cat. No.: B1474536
CAS No.: 1694997-94-8
M. Wt: 189.21 g/mol
InChI Key: IZPRNIRUOWIUOL-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid” is a chemical compound . It is related to the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles and is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Characterization

  • Construction of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) discusses the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. This involves a key step of intermolecular [2+2]-photocycloaddition.

  • Catalytic Applications in Organic Synthesis : In a study by Xie et al. (2014), complexes involving a similar structural motif are used as catalysts for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water.

Molecular and Crystal Studies

  • Crystal Structure Analysis : The study of the crystal structure of related compounds is a common application, as seen in the work by Cho et al. (2014) and Park et al. (2016). These studies help in understanding the molecular geometry and potential applications of such compounds.

Quantum Chemical Investigations

  • Quantum Chemical Calculations : Bouklah et al. (2012) conducted DFT and quantum-chemical calculations on various pyrrolidinones, which can give insights into the electronic properties and potential applications of 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid.

Synthesis of Biologically Active Molecules

  • Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonists : A study by Yan et al. (2006) shows the synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids, which are potent agonists of S1P receptors. This indicates potential pharmacological applications.

Future Directions

The future directions for the study and application of “2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid” and related compounds could involve further exploration of their biological activities and potential uses in the treatment of various diseases . Additionally, more research could be conducted to better understand their synthesis, chemical reactions, and safety profiles.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid plays a role in various biochemical reactions due to its structural features. It interacts with enzymes, proteins, and other biomolecules, potentially acting as a substrate or inhibitor. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Enzymes such as oxidoreductases and transferases may interact with this compound, facilitating its conversion or modification in metabolic pathways .

Cellular Effects

This compound affects various cell types and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it may influence the activity of kinases and phosphatases, altering phosphorylation states and downstream signaling events. Additionally, this compound may impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It may bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This compound can also interact with transcription factors, influencing gene expression by modulating their binding to DNA. The presence of methoxy groups on the pyrrolidine ring may enhance its binding affinity and specificity for certain targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade under others, leading to altered biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, facilitating its conversion to metabolites. These metabolic pathways can influence the compound’s bioavailability and biological activity. Additionally, this compound may affect metabolic flux, altering the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins may facilitate its uptake and localization. The compound’s distribution can influence its accumulation in specific cellular compartments, affecting its biological activity. For example, it may localize to mitochondria, influencing cellular energy production and metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the nucleus or mitochondria. This localization can enhance its interactions with biomolecules and influence its biological effects. For instance, nuclear localization may allow this compound to modulate gene expression by interacting with transcription factors .

Properties

IUPAC Name

2-(3,4-dimethoxypyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-12-6-3-9(5-8(10)11)4-7(6)13-2/h6-7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPRNIRUOWIUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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